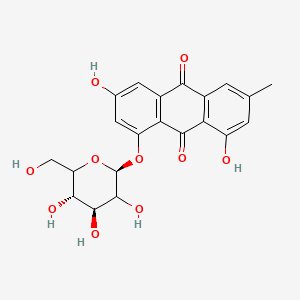
Emodin 8-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emodin 8-glucoside is a glycosylated derivative of emodin, an anthraquinone compound. It is primarily isolated from plants such as Aloe vera and Reynoutria japonica. This compound exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Emodin 8-glucoside can be synthesized through glycosylation of emodin. One method involves using glycosyltransferase enzymes from Bacillus licheniformis to catalyze the glycosylation of emodin in vitro and in vivo . The reaction conditions typically include the presence of UDP-glucose as a glycosyl donor and optimized parameters such as substrate concentration, time, and media composition.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources like Aloe vera and Reynoutria japonica. The extraction process includes using solvents like methanol, followed by purification techniques such as centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Emodin 8-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Emodin 8-glucoside has a wide range of scientific research applications:
Medicine: It has shown potential as an anticancer agent, particularly against nervous system tumors.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of emodin 8-glucoside involves multiple molecular targets and pathways:
Antitumor Activity: It inhibits the viability and proliferation of cancer cells by interfering with cell cycle-related proteins such as inner centromere protein and Aurora B kinase.
Neuroprotection: It exerts antioxidative effects and inhibits glutamate neurotoxicity, providing protection against neuronal damage.
Anti-inflammatory and Immunomodulatory Effects: this compound modulates inflammatory pathways and immune responses by targeting various signaling molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Emodin 8-glucoside is unique due to its glycosylated structure, which enhances its solubility and biological activity compared to its parent compound, emodin. Similar compounds include:
Aloe-emodin: Another glycosylated anthraquinone derivative with similar biological activities.
Chrysophanol 8-O-glucoside: A compound with comparable antioxidant and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C21H20O10 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
1,6-dihydroxy-3-methyl-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19+,20?,21-/m1/s1 |
InChI-Schlüssel |
HSWIRQIYASIOBE-QZNXSETBSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
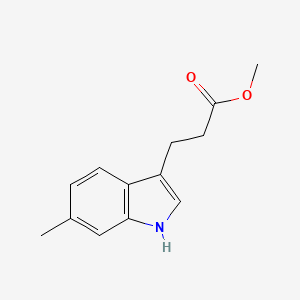

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
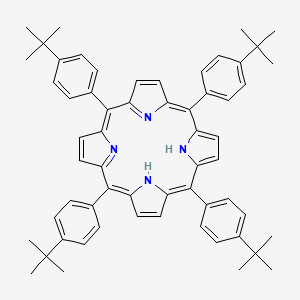

![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
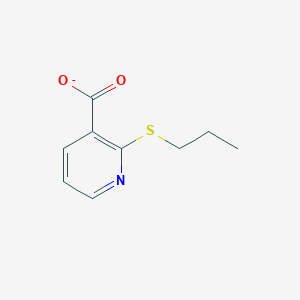
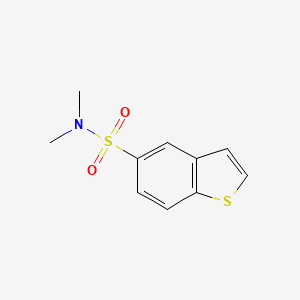
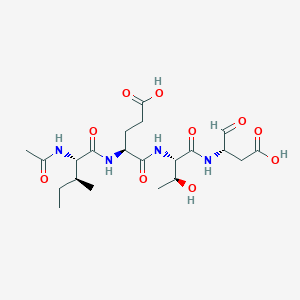
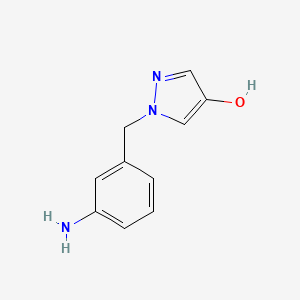
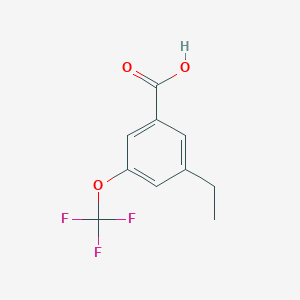
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
